Dimethyl 3,4-dichloro-5-methoxyphthalate
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Overview
Description
Dimethyl 3,4-dichloro-5-methoxyphthalate is a chemical compound with the molecular formula C₁₂H₈Cl₂O₃. It is a derivative of phthalic acid, where two chlorine atoms and one methoxy group are substituted on the benzene ring, and two methyl groups are attached to the carboxylic acid functions. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 3,4-dichloro-5-methoxyphthalate can be synthesized through various synthetic routes. One common method involves the esterification of 3,4-dichloro-5-methoxyphthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The resulting product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3,4-dichloro-5-methoxyphthalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Halogenation reactions can be performed using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can introduce additional halogen atoms or other substituents onto the benzene ring.
Scientific Research Applications
Dimethyl 3,4-dichloro-5-methoxyphthalate is used in various scientific research applications due to its unique chemical properties. It is employed in organic synthesis, material science, and as an intermediate in the production of pharmaceuticals and agrochemicals. The compound's ability to undergo diverse chemical reactions makes it a valuable tool in research laboratories.
Mechanism of Action
The mechanism by which dimethyl 3,4-dichloro-5-methoxyphthalate exerts its effects depends on the specific application. In organic synthesis, it may act as a precursor or intermediate in the formation of more complex molecules. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Dimethyl 3,4-dichloro-5-methoxyphthalate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Dimethyl phthalate: A simpler derivative of phthalic acid without chlorine or methoxy groups.
Dimethyl terephthalate: Another phthalate derivative with two methoxy groups on the benzene ring.
Dimethyl isophthalate: Similar to terephthalate but with different positioning of the methoxy groups.
These compounds differ in their chemical properties and applications, making this compound distinct in its utility and versatility.
Properties
CAS No. |
57296-47-6 |
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Molecular Formula |
C11H10Cl2O5 |
Molecular Weight |
293.10 g/mol |
IUPAC Name |
dimethyl 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H10Cl2O5/c1-16-6-4-5(10(14)17-2)7(11(15)18-3)9(13)8(6)12/h4H,1-3H3 |
InChI Key |
ZBXFCGBYCCDYHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)C(=O)OC)Cl)Cl |
Origin of Product |
United States |
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